![molecular formula C24H22N4O2S B2934719 2-[3-氧代-3-(4-苯基-3,6-二氢-2H-吡啶-1-基)丙基]-5-硫代亚基lidene-2,10a-二氢咪唑并[1,2-c]喹唑啉-3-酮 CAS No. 1028685-37-1](/img/structure/B2934719.png)
2-[3-氧代-3-(4-苯基-3,6-二氢-2H-吡啶-1-基)丙基]-5-硫代亚基lidene-2,10a-二氢咪唑并[1,2-c]喹唑啉-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups and rings, including a phenyl ring, a pyridine ring, an imidazole ring, and a quinazolinone ring . These groups are common in many biologically active compounds and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the imidazole and pyridine rings can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .科学研究应用
Antimicrobial Activity
Quinazolinone derivatives, like the compound , are known for their wide range of applications in medicinal chemistry. They exhibit antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities. This suggests that our compound could potentially be used in the development of new antimicrobial agents .
Molecular Docking and Therapeutic Activity
The molecular structure of quinazolinones allows them to be used in molecular docking studies to evaluate their therapeutic potential against various target proteins. This is crucial in drug design and discovery processes, indicating that our compound may serve as a lead structure for developing new therapeutics .
Synthesis of Novel Derivatives
Quinazolinone derivatives are also valuable in synthetic chemistry for creating novel compounds with potential biological activities. The compound could be used as a precursor or intermediate in the synthesis of new derivatives within the isoindoloquinoline family or other heterocyclic families .
Antioxidant Potential
Some quinazolinone derivatives have been synthesized and evaluated for their antioxidant potential. They have shown good scavenging potential, which suggests that our compound might also possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Anti-HIV Activity
Indole derivatives, which share some structural similarities with quinazolinones, have been synthesized and screened for anti-HIV activity. This implies that our compound might also be explored for its potential to inhibit HIV replication in infected cells .
安全和危害
未来方向
属性
IUPAC Name |
2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-21(27-14-12-17(13-15-27)16-6-2-1-3-7-16)11-10-20-23(30)28-22(25-20)18-8-4-5-9-19(18)26-24(28)31/h1-9,12,18,20H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJIUXNGUUMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5C=CC=CC5=NC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

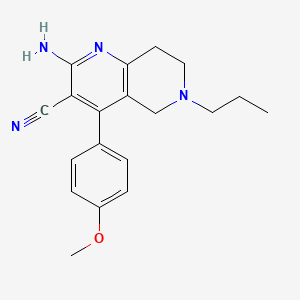
![N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B2934638.png)
![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)


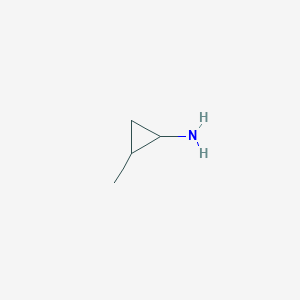
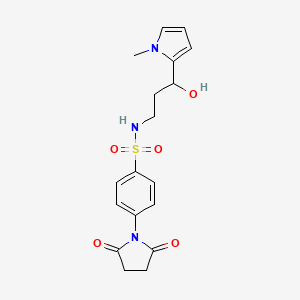
![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)
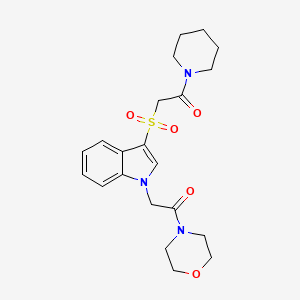

![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)
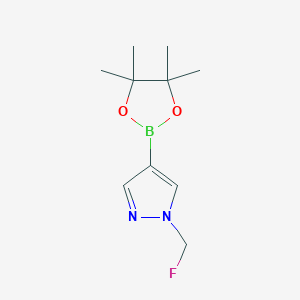
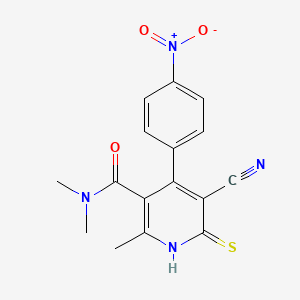
![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)